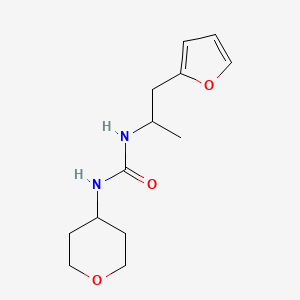

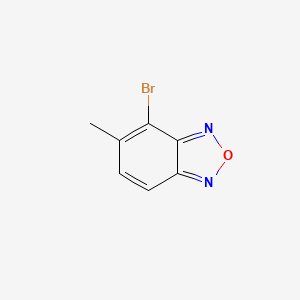

![molecular formula C23H27N3S B2768660 4-(4-Benzylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 670268-36-7](/img/structure/B2768660.png)

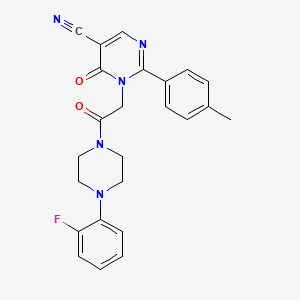

4-(4-Benzylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines is a complex process that involves numerous methods . For instance, 4-Cyanopyridine can be reacted with toluene to give 4-benzylpyridine . The catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code:1S/C19H21N5OS/c20-23-18(25)16-11-15-17(21-12-22-19(15)26-16)24-8-6-14(7-9-24)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10,20H2,(H,23,25) . Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse and complex. For instance, the introduction of 3-morpholinopropan-1-amine moiety into pyrazolo[4,3-d]pyrimidine can enhance the activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are represented by the linear formula:C19H21N5OS .

Applications De Recherche Scientifique

Facile Synthesis and Derivative Formation

One study highlights the facile synthesis of new tetrahydropyrido[4,3-d]pyrimidine derivatives through a one-pot reaction of 1-benzylpiperidin-4-one with different nitriles, leading to substituted tetrahydropyrido[4,3-d]pyrimidines. This synthesis pathway is significant for generating a variety of derivatives for further biological and chemical investigations (Herrera et al., 2006).

Antitumor Activity

Another area of application involves the synthesis of pyrimidine derivatives with significant biological activities. For instance, a compound synthesized through a specific pathway exhibited potent lipid-soluble inhibitory properties against mammalian dihydrofolate reductase and showed significant activity against certain carcinomas in animal models (Grivsky et al., 1980).

Dual Cholinesterase and Aβ-Aggregation Inhibitors

Research into 2,4-disubstituted pyrimidine derivatives has identified compounds with dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, targeting multiple pathological routes in Alzheimer's disease. This demonstrates the compound's potential in neurodegenerative disease research (Mohamed et al., 2011).

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) indicates the versatility of pyrimidine derivatives in modulating immune responses and exploring new treatments for inflammation and pain (Altenbach et al., 2008).

ASK1 Inhibitors for Inflammation and Pain Treatment

Aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been evaluated as ASK1 inhibitors, showing potential utility in treating inflammation and neuropathic pain, indicating their therapeutic applications (Norman, 2012).

Optimization of Analgesic Properties

Chemical modifications to optimize the biological properties of pyrido[1,2-a]pyrimidine nucleus compounds have led to enhanced analgesic properties, highlighting the compound's potential in pain management research (Ukrainets et al., 2015).

Mécanisme D'action

Target of Action

The primary target of this compound is the monoamine neurotransmitter systems . It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine . These neurotransmitters play crucial roles in regulating mood, attention, reward, and movement.

Mode of Action

The compound interacts with its targets by increasing the release of dopamine and norepinephrine . It is most efficacious as a releaser of norepinephrine, with an EC50 of 41.4 nM . This means it has a high affinity for norepinephrine transporters, leading to increased levels of norepinephrine in the synaptic cleft.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH can affect the compound’s stability and its ability to cross biological membranes. Additionally, the presence of other drugs or substances can influence its efficacy through drug-drug interactions. Finally, individual factors such as age, sex, health status, and genetic makeup can also impact the compound’s effects.

Orientations Futures

The future directions in the research of pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propriétés

IUPAC Name |

4-(4-benzylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3S/c1-16-24-22(21-19-9-5-6-10-20(19)27-23(21)25-16)26-13-11-18(12-14-26)15-17-7-3-2-4-8-17/h2-4,7-8,18H,5-6,9-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYOLUAQQOPVOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCC(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

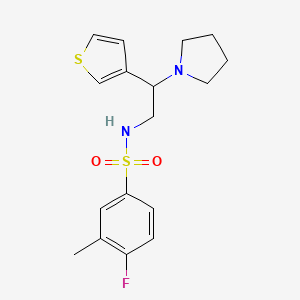

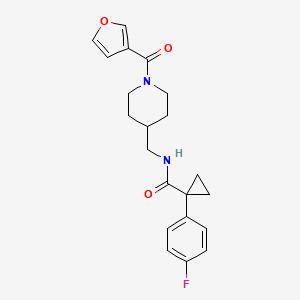

![1-(2-hydroxyethyl)-2-imino-10-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2768588.png)

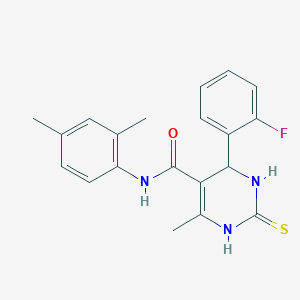

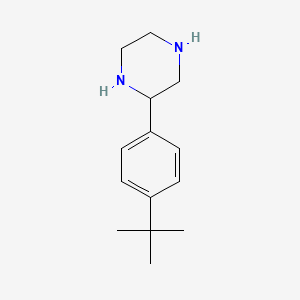

![methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2768589.png)

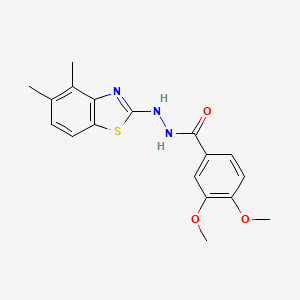

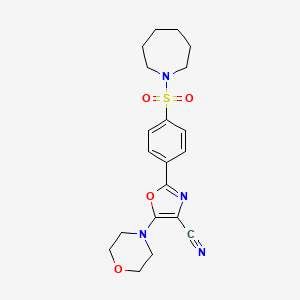

![Tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate](/img/structure/B2768591.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate](/img/structure/B2768593.png)

![Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate](/img/structure/B2768595.png)